2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one (hereinafter referred to as "the compound") is a pyridazinone derivative. Pyridazinone is a six-membered heterocyclic compound containing two nitrogen atoms adjacent to each other. The compound has been investigated for its potential use as a corrosion inhibitor for mild steel in acidic environments [].
2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminoethyl group and a phenyl group. This compound has garnered interest due to its potential applications in medicinal chemistry, organic synthesis, and material science. It is considered a valuable building block for the synthesis of more complex heterocyclic compounds and has been investigated for its bioactive properties, particularly in biological research targeting antimicrobial and anticancer activities.
This compound can be classified under pyridazine derivatives, which are known for their diverse biological activities. It is synthesized primarily in laboratory settings and has been studied extensively in scientific literature for its chemical behavior and potential therapeutic applications.
The synthesis of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one typically involves several key steps:
The molecular formula of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is . Its structure features a pyridazine ring with an aminoethyl side chain at position 2 and a phenyl group at position 6. The unique arrangement of these functional groups contributes to its distinct chemical properties.
2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions:
The mechanism of action of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites on proteins, while the phenyl group engages in hydrophobic interactions. These interactions may modulate the activity of target proteins, leading to various biological effects including antimicrobial and anticancer activities .
Research indicates that this compound may act as a potential therapeutic agent by influencing biological pathways through its unique structural properties.
Relevant analyses have shown that the compound exhibits unique reactivity patterns due to its functional groups, which are crucial for its applications in various fields .
The applications of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one span multiple scientific domains:
Pyridazin-3(2H)-one derivatives represent a privileged scaffold in drug discovery due to their tunable physicochemical properties and diverse bioactivities. The core structure combines a weakly basic diazine ring with a hydrogen-bond-accepting carbonyl group, enabling interactions with biological targets. The specific compound 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one exemplifies strategic functionalization of this scaffold, featuring a 6-aryl substituent for target engagement and a 2-aminoethyl side chain for enhanced pharmacokinetics. Its molecular formula (C₁₂H₁₂FN₃O for the 4-fluorophenyl analog) confirms this hybrid architecture [1].
The pyridazinone nucleus emerged as a pharmacophore in the mid-20th century, initially explored for cardiovascular effects. Early analogs like 2-(2-aminoethyl)pyridine (PubChem CID: 75919) demonstrated the bioenhancing role of aminoethyl side chains on nitrogen-containing heterocycles [2]. This inspired diversification at pyridazinone's N-2 position.
A significant breakthrough was the development of Sep 367 (CID not listed), a 4-methyl-6-phenylpyridazinone derivative functionalized with a 2-diisopropylaminoethyl group at N-2. This compound exhibited potent neuropharmacological activity in murine studies, with an intraperitoneal LD₅₀ of 160 mg/kg, validating the 2-aminoethyl motif for CNS-targeted therapeutics [5]. Subsequent research focused on optimizing substituents at C-6 and the aminoethyl side chain to fine-tune target selectivity and metabolic stability.
Table 1: Evolution of Pyridazinone-Based Drug Candidates
Compound | Key Structural Features | Therapeutic Area | Historical Significance |
---|---|---|---|
2-(2-Aminoethyl)pyridine | Pyridine core + aminoethyl chain | Chelation / Precursor | Demonstrated role of aminoethyl in bioavailability [2] |
Sep 367 | 6-Phenyl-4-methyl + diisopropylaminoethyl | Neuropharmacological | Validated pyridazinone bioactivity in vivo [5] |
PDE4 Inhibitors (e.g., WO2003097613A1) | Varied 6-aryl + aminoethyl modifications | Anti-inflammatory | Expanded applications to immune disorders [7] |
The 6-aryl group critically determines target specificity and potency. 6-Phenylpyridazin-3(2H)-one (CAS 2166-31-6) serves as the foundational scaffold, with a planar conformation facilitating π-stacking interactions in biological binding pockets. Its physicochemical properties include:
Introduction of electron-withdrawing groups (e.g., 4-fluoro in 2-(2-aminoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one, CID 51663605) enhances metabolic stability and often boosts affinity for enzymes like phosphodiesterases (PDEs) [1]. Patent WO2003097613A1 specifically claims 6-arylpyridazin-3(2H)-ones with 2-aminoethyl side chains as potent PDE4 inhibitors, enabling development of therapeutics for:
The 6-aryl moiety also modulates electronic properties:
Table 2: Impact of 6-Aryl Substitution on Pyridazinone Bioactivity
C6 Substituent | PSA (Ų) | LogP | Key Biological Effects | Molecular Targets |
---|---|---|---|---|
Phenyl | 45.75 | 0.98 | Moderate PDE4 inhibition; foundational scaffold | PDE4; ion channels [4] |
4-Fluorophenyl | 45.75 | 1.44* | Enhanced PDE4 affinity; improved metabolic stability | PDE4B/C subtypes [1] [7] |
3,5-Difluorophenyl | 45.75 | 1.92* | Optimal PDE4 potency in patent examples | PDE4 (nM activity) [7] |
**Estimated from analog data
The 2-aminoethyl chain (–CH₂CH₂NH₂) introduces critical vector for target engagement and ADME optimization:
Table 3: Aminoethyl Side Chain Modifications and Biological Impact
Side Chain Structure | Net Charge (pH 7.4) | Effect on Target Affinity | ADME Properties |
---|---|---|---|
–CH₂CH₂NH₂ (primary) | +1 | Moderate PDE4 inhibition (IC₅₀ ~1 μM) | High solubility; moderate clearance |
–CH₂CH₂N(iPr)₂ (tertiary) | +1 | Enhanced PDE4 affinity (IC₅₀ ~0.1 μM) | Increased LogP; brain penetration [5] |
–CH₂CH₂NHAc (amide) | 0 | Loss of activity | Improved metabolic stability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: